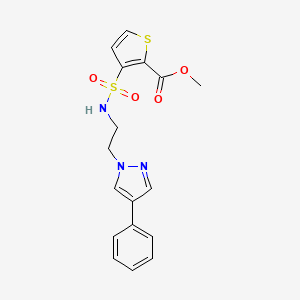

methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

説明

特性

IUPAC Name |

methyl 3-[2-(4-phenylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-24-17(21)16-15(7-10-25-16)26(22,23)19-8-9-20-12-14(11-18-20)13-5-3-2-4-6-13/h2-7,10-12,19H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAWAYBSKHUHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been known to interact with a variety of biological targets. These targets often play crucial roles in various biological processes, including inflammation, tumor growth, and microbial infections.

Mode of Action

For instance, some imidazole and pyrazoline derivatives have been shown to inhibit key enzymes or disrupt essential biochemical processes in target organisms.

生物活性

Methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with sulfamoyl and pyrazole moieties. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound. For instance, the synthesis of related pyrazole sulfonamides has been documented, showcasing similar methodologies that can be adapted for our compound .

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor activity. This compound could potentially inhibit various cancer cell lines by targeting specific pathways such as BRAF(V600E), which is crucial in many malignancies. Studies on related pyrazole compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have demonstrated the ability to suppress pro-inflammatory cytokines and reduce inflammation in various models. This activity is attributed to their ability to inhibit pathways involving NF-kB and COX enzymes .

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Pyrazole derivatives have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. In vitro studies suggest that this compound may inhibit microbial growth, making it a candidate for further exploration in antimicrobial therapy .

Case Study 1: Antitumor Efficacy

In a study evaluating a series of pyrazole sulfonamide derivatives, a related compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the potential of this compound in cancer treatment .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of pyrazole compounds showed that they effectively reduced lipopolysaccharide (LPS)-induced inflammation in macrophages. The study found that these compounds inhibited nitric oxide production, suggesting a mechanism through which this compound could exert its anti-inflammatory effects .

Table: Summary of Biological Activities

類似化合物との比較

Structural Modifications and Key Differences

The following table summarizes structural and functional differences between the target compound and its analogs:

Key Observations:

Substituent-Driven Activity: The phenylpyrazole group in the target compound contrasts with the methoxyphenyl-amino groups in 10h, ST247, and GSK0660. The latter analogs exhibit confirmed PPARβ/δ antagonism, suggesting that aryl-amino groups enhance receptor binding .

Thiophene-Sulfamoyl Core :

- All compounds retain the thiophene-2-carboxylate scaffold with a sulfamoyl linker, critical for maintaining structural integrity and electronic properties necessary for PPARβ/δ interaction .

Pharmacological and Pharmacokinetic Insights

- PPARβ/δ Antagonism: GSK0660 and ST247 show nanomolar affinity for PPARβ/δ, with ST247’s hexyl chain enhancing metabolic stability in vivo . The target compound’s phenylpyrazole group may alter binding kinetics due to steric effects or π-π interactions.

- Selectivity: GSK0660 exhibits >100-fold selectivity for PPARβ/δ over PPARα/γ, attributed to its methoxy-phenylamino substituent . The target compound’s selectivity remains uncharacterized but warrants investigation.

- Synthetic Accessibility : Analogs like 10h and GSK0660 are synthesized via sulfonamide coupling reactions, suggesting feasible scalability for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。